molecular formula C7H6F3NO B189850 4-Amino-2-(trifluoromethyl)phenol CAS No. 1535-76-8

4-Amino-2-(trifluoromethyl)phenol

Cat. No.: B189850
CAS No.: 1535-76-8
M. Wt: 177.12 g/mol
InChI Key: OHNDAXCVWUKVHF-UHFFFAOYSA-N
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Description

4-Amino-2-(trifluoromethyl)phenol is an organic compound characterized by the presence of an amino group (-NH2) and a trifluoromethyl group (-CF3) attached to a phenol ring

Scientific Research Applications

4-Amino-2-(trifluoromethyl)phenol has a wide range of applications in scientific research:

Mechanism of Action

4-Amino-2-(trifluoromethyl)phenol has been studied for its effects on cancer cells. For instance, 4-Amino-2-trifluoromethyl-phenyl retinate, a derivative of this compound, has been found to inhibit proliferation and induce differentiation in many cancer cells . It has also been found to inhibit the proliferation, invasion, and migration of breast cancer cells by independently regulating CRABP2 and FABP5 .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-2-(trifluoromethyl)phenol typically involves the introduction of the trifluoromethyl group into the aromatic ring, followed by the introduction of the amino group. One common method involves the trifluoromethylation of a suitable precursor, such as 4-nitrophenol, followed by reduction to introduce the amino group.

Industrial Production Methods

Industrial production methods for this compound often involve large-scale chemical reactions using catalysts and optimized reaction conditions to ensure high yield and purity. The use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfone is common in these processes .

Chemical Reactions Analysis

Types of Reactions

4-Amino-2-(trifluoromethyl)phenol undergoes various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The nitro group in the precursor can be reduced to an amino group.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

The major products formed from these reactions include various substituted phenols, quinones, and amines, depending on the specific reaction conditions and reagents used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Amino-2-(trifluoromethyl)phenol is unique due to the presence of both the amino and trifluoromethyl groups, which confer distinct electronic and steric properties. These properties make it a valuable compound for various applications, particularly in the synthesis of complex organic molecules and the development of new materials .

Properties

IUPAC Name

4-amino-2-(trifluoromethyl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6F3NO/c8-7(9,10)5-3-4(11)1-2-6(5)12/h1-3,12H,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHNDAXCVWUKVHF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1N)C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60622141
Record name 4-Amino-2-(trifluoromethyl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60622141
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1535-76-8
Record name 4-Amino-2-(trifluoromethyl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60622141
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-amino-2-(trifluoromethyl)phenol
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To the suspension of 1-benzyloxy-4-nitro-2-trifluoromethylbenzene (575 mg, 1.96 mmol) in methanol was added catalytic amount of 5% palladium on carbon under a hydrogen atmosphere. The mixture was stirred for 4 hrs and filter through celite. The filtrate was concentrated to afford 4-amino-2-trifluoromethylphenol (311 mg, 90%).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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